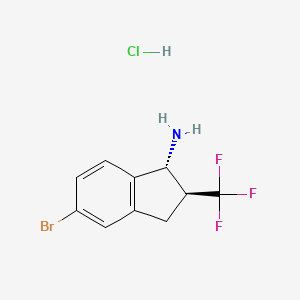
rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and an amine group within its structure, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the indene ring.
Trifluoromethylation: Addition of the trifluoromethyl group.
Amination: Introduction of the amine group.
Resolution: Separation of the racemic mixture into its enantiomers.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro compound, while reduction may produce a dehalogenated product.
Applications De Recherche Scientifique
rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its binding affinity and selectivity towards these targets. The amine group may participate in hydrogen bonding and other interactions that modulate its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride
- rac-(1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride
- rac-(1R,2S)-2-(trifluoromethyl)cycloheptan-1-amine hydrochloride
Uniqueness
rac-(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, trans is unique due to the combination of its bromine and trifluoromethyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H10BrClF3N |
|---|---|
Poids moléculaire |
316.54 g/mol |
Nom IUPAC |
(1R,2S)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C10H9BrF3N.ClH/c11-6-1-2-7-5(3-6)4-8(9(7)15)10(12,13)14;/h1-3,8-9H,4,15H2;1H/t8-,9-;/m0./s1 |
Clé InChI |
ZQFIHQNLRSHFDT-OZZZDHQUSA-N |
SMILES isomérique |
C1[C@@H]([C@H](C2=C1C=C(C=C2)Br)N)C(F)(F)F.Cl |
SMILES canonique |
C1C(C(C2=C1C=C(C=C2)Br)N)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


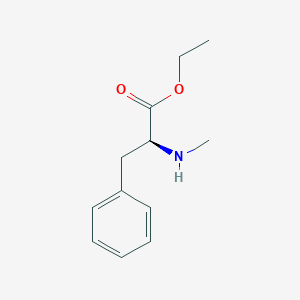
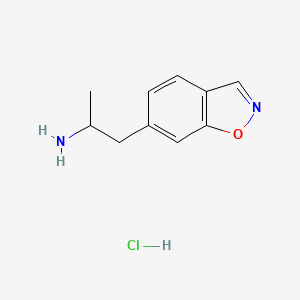
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13479131.png)

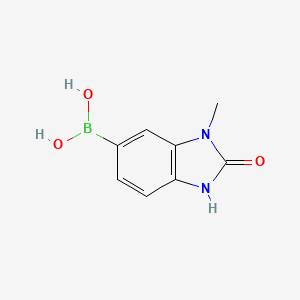
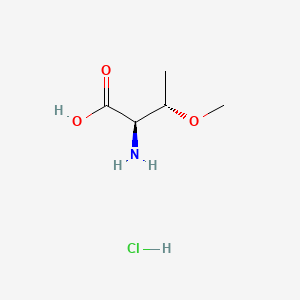
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-M-tolyl-propionic acid](/img/structure/B13479191.png)
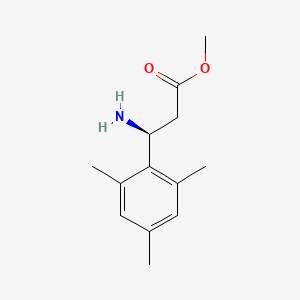
![4-Methyl-3-[2-(3-pyridinyl)ethynyl]benzoic acid](/img/structure/B13479220.png)
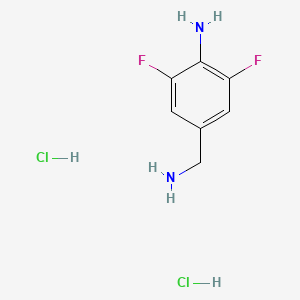

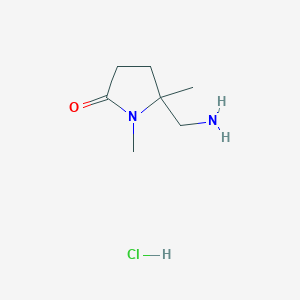
![2-{4-[(Dimethylamino)methyl]phenyl}-6-[(4-methylphenoxy)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13479240.png)
![(3R,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13479245.png)
